5-Bromo-6,7-difluoro-2-methyl-1H-benzimidiazole

説明

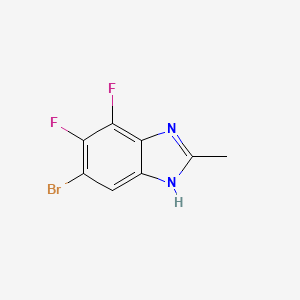

5-Bromo-6,7-difluoro-2-methyl-1H-benzimidazole (CAS: 1393442-23-3) is a halogenated benzimidazole derivative with a molecular formula of C₈H₅BrF₂N₂. Its structure features a bromine atom at position 5, fluorine atoms at positions 6 and 7, and a methyl group at position 2 of the benzimidazole core. This compound is synthesized with high purity (98%) and is cataloged as a specialty fluorinated chemical, likely for applications in medicinal chemistry or materials science .

Benzimidazoles are privileged scaffolds in drug discovery due to their ability to mimic purine bases, enabling interactions with biological targets. The introduction of halogens (Br, F) and alkyl groups (e.g., methyl) modulates electronic properties, lipophilicity, and steric effects, influencing bioavailability and target binding.

特性

IUPAC Name |

6-bromo-4,5-difluoro-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2N2/c1-3-12-5-2-4(9)6(10)7(11)8(5)13-3/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBVQXWHNYNXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=C(C=C2N1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236226 | |

| Record name | 1H-Benzimidazole, 5-bromo-6,7-difluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-23-3 | |

| Record name | 1H-Benzimidazole, 5-bromo-6,7-difluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 5-bromo-6,7-difluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6,7-difluoro-2-methyl-1H-benzimidiazole typically involves the bromination and fluorination of 2-methyl-1H-benzimidazole. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

5-Bromo-6,7-difluoro-2-methyl-1H-benzimidiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

科学的研究の応用

Antimicrobial Activity

One of the most significant applications of 5-Bromo-6,7-difluoro-2-methyl-1H-benzimidazole is its antimicrobial properties . Research has shown that derivatives of benzimidazole exhibit a broad spectrum of antibacterial and antifungal activities.

Case Study: Antifungal Activity Against Candida albicans

Recent studies have demonstrated that compounds similar to 5-Bromo-6,7-difluoro-2-methyl-1H-benzimidazole show low minimum inhibitory concentrations (MIC) against Candida albicans. For instance, a related compound exhibited an MIC of 3.9 µg/mL, indicating potent antifungal activity . The ability to inhibit biofilm formation and kill mature biofilm cells highlights the compound's potential in treating fungal infections.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 5-Bromo-6,7-difluoro-2-methyl-1H-benzimidazole | 3.9 | Candida albicans |

| 2-(1H-indol-3-yl)-1H-benzimidazole | <1 | Staphylococcus aureus (MRSA) |

Antibacterial Properties

The compound also exhibits significant antibacterial activity. Benzimidazole derivatives have been identified as effective against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis.

Case Study: Antibacterial Efficacy

In a comparative study, several benzimidazole derivatives were tested for their antibacterial properties. The results indicated that compounds with similar structures to 5-Bromo-6,7-difluoro-2-methyl-1H-benzimidazole showed promising results against resistant strains of bacteria.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 5-Bromo-6,7-difluoro-2-methyl-1H-benzimidazole | 3.9 | Mycobacterium smegmatis |

| Indolylbenzimidazoles | <1 | Staphylococcus aureus |

Synthesis and Chemical Properties

The synthesis of 5-Bromo-6,7-difluoro-2-methyl-1H-benzimidazole involves multi-step reactions starting from commercially available precursors. The compound's chemical structure can be represented as follows:

The incorporation of the benzimidazole moiety into drug candidates is significant due to its ability to enhance therapeutic efficacy. As demonstrated by various studies, compounds like 5-Bromo-6,7-difluoro-2-methyl-1H-benzimidazole can serve as scaffolds for developing new antimicrobial agents that combat resistant strains of bacteria and fungi.

作用機序

The mechanism of action of 5-Bromo-6,7-difluoro-2-methyl-1H-benzimidiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

類似化合物との比較

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Spectral and Analytical Data

- IR Spectroscopy :

- NMR: The methyl group (2-CH₃) in the target compound would resonate near δ 2.44 ppm (cf. δ 2.44 ppm for CH₃-7 in ). Compound 5b’s -SCH₂- protons appear at δ 4.54 ppm, absent in non-thioether analogs .

生物活性

5-Bromo-6,7-difluoro-2-methyl-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its antibacterial, antifungal, and potential anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHFBrN

- Molecular Weight : 232.05 g/mol

The presence of bromine and difluoromethyl groups contributes to its unique pharmacological profile.

Antibacterial Activity

Recent studies have shown that 5-bromo-6,7-difluoro-2-methyl-1H-benzimidazole exhibits notable antibacterial activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Mycobacterium smegmatis | 50 |

| Candida albicans | 3.9 |

These results indicate that the compound is particularly effective against C. albicans, with a low MIC value suggesting potent antifungal activity as well .

The mechanism underlying the antibacterial action of 5-bromo-6,7-difluoro-2-methyl-1H-benzimidazole involves interaction with critical bacterial proteins:

- FtsZ Protein : This protein is essential for bacterial cell division. The compound has been shown to inhibit FtsZ, disrupting the division process.

- Pyruvate Kinase : Inhibition of this enzyme affects energy metabolism in bacteria, leading to reduced viability .

Molecular docking studies further elucidate how the compound binds to these targets, providing insights into its potential as a lead compound for antibiotic development.

Antifungal Activity

In addition to its antibacterial properties, this benzimidazole derivative has demonstrated significant antifungal activity. The compound was tested against various fungal strains, yielding promising results:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 3.9 |

| Aspergillus niger | 100 |

The low MIC against C. albicans indicates a strong potential for therapeutic applications in treating fungal infections .

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives, including 5-bromo-6,7-difluoro-2-methyl-1H-benzimidazole:

- Antibacterial Efficacy : A study reported that various derivatives showed activity against both Gram-positive and Gram-negative bacteria. The compound's structure was optimized through synthetic modifications to enhance its potency against resistant strains .

- In Vivo Studies : Animal models have been used to assess the efficacy of this compound in treating infections caused by resistant bacterial strains. Results indicated significant reductions in bacterial load when administered at therapeutic doses .

- Structure-Activity Relationship (SAR) : SAR studies have highlighted the importance of substituents on the benzimidazole core in modulating biological activity. The presence of halogen atoms like bromine and fluorine was found to enhance antibacterial properties significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-6,7-difluoro-2-methyl-1H-benzimidazole, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via condensation of 4-bromo-5,6-difluoro-1,2-diaminobenzene with acetaldehyde derivatives under acidic catalysis. For example, AlCl₃ in dichloromethane at reflux yields a mixture of isomers, which can be resolved via column chromatography (ethyl acetate/hexanes) . Reaction optimization includes adjusting stoichiometry, temperature, and catalyst loading. Yield improvements (e.g., 86% in related benzimidazoles) are achieved by controlling moisture and oxygen levels .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic proton splitting at δ 7.45–8.35 ppm for benzimidazole derivatives) .

- FTIR : Identify functional groups (e.g., C=N stretching at ~1617 cm⁻¹ and C-Br at ~592 cm⁻¹) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., m/z 286.01 for a brominated analogue) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., planar benzimidazole moieties with deviations <0.03 Å) .

Q. How should this compound be stored to ensure stability, and what safety precautions are necessary during handling?

- Methodology : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and goggles. The compound is classified as a skin/eye irritant (GHS Category 2); avoid inhalation and direct contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can isomer ratios (e.g., 5-bromo vs. 6-bromo derivatives) be controlled during synthesis, and what analytical methods validate their separation?

- Methodology : Isomer ratios (e.g., 3:2 for 5-bromo:6-bromo in thiophene-substituted analogues) depend on electronic and steric effects of substituents. Use HPLC with chiral columns or crystallization (e.g., slow evaporation in ethyl acetate/hexanes) to isolate isomers. Validate via ¹H NMR (distinct CH₂ or aromatic proton signals) and single-crystal X-ray diffraction .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence material properties?

- Methodology : X-ray analysis reveals weak C–H⋯N and C–H⋯π interactions (2.6–2.7 Å) between benzimidazole and thiophene moieties, forming chain-like structures. These interactions affect solubility and thermal stability. Software like ORTEP-3 can visualize packing motifs .

Q. How can structural modifications enhance this compound’s bioactivity (e.g., kinase inhibition), and what computational tools guide rational design?

- Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to improve binding affinity. Use molecular docking (AutoDock Vina) and ADMET prediction (SwissADME) to screen derivatives. For example, 2-phenyl-substituted benzimidazoles show EGFR inhibition (IC₅₀ <1 µM) via hydrophobic interactions in the ATP-binding pocket .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR vs. crystallography results)?

- Methodology : Cross-validate with complementary techniques:

- If NMR suggests multiple isomers but X-ray shows a single crystal, repeat crystallization under varied conditions.

- Use dynamic NMR or variable-temperature studies to detect conformational exchange.

- Apply iterative refinement in SHELXL to reconcile crystallographic disorder with spectroscopic data .

Q. What strategies mitigate toxicity risks in biological assays while maintaining pharmacological efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。